6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester
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Overview
Description
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a carboxylic acid methyl ester group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester typically involves multiple steps:
Bromination: The starting material, 1H-indole, undergoes bromination to introduce a bromine atom at the 6-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Trifluoroethylation: The brominated indole is then subjected to trifluoroethylation using a reagent such as 2,2,2-trifluoroethyl iodide in the presence of a base like potassium carbonate.
Carboxylation: The resulting intermediate is carboxylated to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure or by using a carboxylating agent like diethyl carbonate.
Esterification: Finally, the carboxylic acid is esterified to form the methyl ester. This step typically involves the use of methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH), sodium methoxide (NaOMe), and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and bromine atom play crucial roles in modulating the compound’s biological activity. The compound may act by binding to enzymes or receptors, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester
- 6-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester
- 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid methyl ester
Uniqueness
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is unique due to the specific positioning of the bromine atom and the trifluoroethyl group, which confer distinct chemical and biological properties. These structural features influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 6-bromo-1-(2,2,2-trifluoroethyl)indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-19-11(18)9-4-7(13)5-10-8(9)2-3-17(10)6-12(14,15)16/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRKOJGMLFPDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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